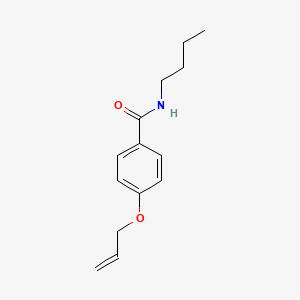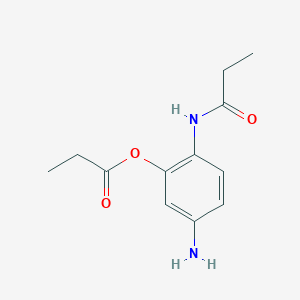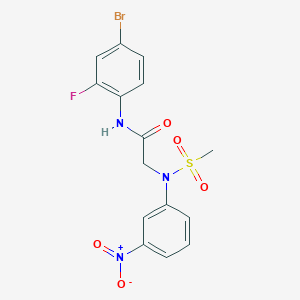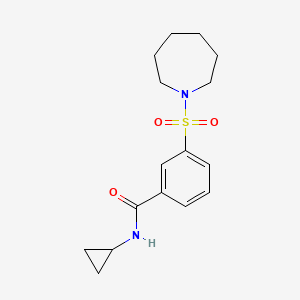![molecular formula C13H24N2O2 B4795670 N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide](/img/structure/B4795670.png)
N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide
Vue d'ensemble
Description
N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research due to its ability to cross the blood-brain barrier and bind to the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in learning and memory processes, making CPP a valuable tool in studying these functions.
Mécanisme D'action
N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of other molecules that would normally activate it. This results in a decrease in the activity of the receptor and a reduction in the flow of calcium ions into the neuron, which is important for the regulation of synaptic plasticity and the formation of memories.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects, including the enhancement of long-term potentiation, the induction of synaptic plasticity, and the modulation of the release of neurotransmitters such as glutamate and dopamine. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by ischemia and other forms of injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide is its ability to cross the blood-brain barrier and bind to the NMDA receptor, making it a valuable tool for studying the role of this receptor in learning and memory processes. However, its use is limited by its potential toxicity, particularly at high doses, and its effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide, including the development of more selective NMDA receptor antagonists that do not have the same potential for toxicity as N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide. Other areas of potential research include the investigation of the role of the NMDA receptor in other neurological disorders, such as depression and anxiety, and the development of new therapies based on the modulation of this receptor. Additionally, there is ongoing research into the mechanisms underlying the neuroprotective effects of N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide, which could lead to the development of new treatments for neurodegenerative diseases.
Applications De Recherche Scientifique
N-[3-(4-morpholinyl)propyl]cyclopentanecarboxamide has been used extensively in scientific research to study the role of the NMDA receptor in learning and memory processes. It has been shown to enhance long-term potentiation, a process involved in the formation of memories, and has been used to investigate the mechanisms underlying various neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(12-4-1-2-5-12)14-6-3-7-15-8-10-17-11-9-15/h12H,1-11H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHUYQQBPKNPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4795590.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4795598.png)
![N-[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4795599.png)

![N-(3,5-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4795627.png)

![4-(4-morpholinyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B4795642.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4795653.png)
![N-(2,3-dimethylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4795657.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4795667.png)



![4-{[3-(4-tert-butylbenzoyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4795697.png)